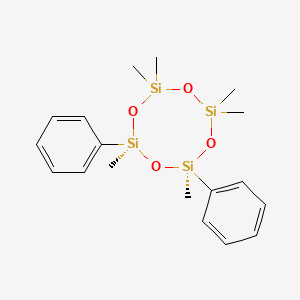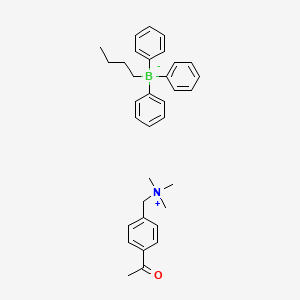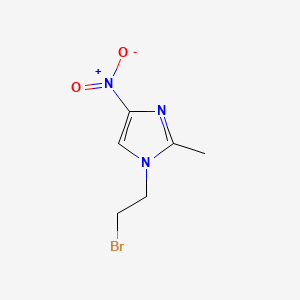
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenyl group, a bromomethyl group, and a diethylcarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by bromination and subsequent amidation. One common method includes the following steps:
Cyclopropanation: The precursor, such as styrene, undergoes cyclopropanation using a reagent like diethylzinc and diiodomethane to form the cyclopropane ring.
Bromination: The cyclopropane intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Amidation: Finally, the bromomethylated cyclopropane is reacted with diethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions to form corresponding phenolic or quinone derivatives.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols under appropriate reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Amines or alcohols derived from the carboxamide group.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropane rings.
Reagent in Organic Reactions: Its bromomethyl group makes it a useful reagent in various organic transformations.
Biology and Medicine:
Pharmacological Studies: The compound’s structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Biochemical Research: It can be used to probe the mechanisms of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with polar sites.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by covalently modifying active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their signaling pathways.
DNA/RNA: The bromomethyl group can alkylate nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
(Z)-1-Phenyl-2-(chloromethyl)-N,N-diethylcyclopropanecarboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(hydroxymethyl)-N,N-diethylcyclopropanecarboxamide: Contains a hydroxymethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(cyanomethyl)-N,N-diethylcyclopropanecarboxamide: Contains a cyanomethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
Propriétés
Formule moléculaire |
C15H20BrNO |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20BrNO/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clé InChI |
NGHKATQXJRCHJL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)












